(3Z)-1-butyl-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3Z)-1-butyl-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an indole core, a thiazolidinone ring, and a tetrahydrothiophene moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-butyl-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The key steps include the formation of the indole core, the construction of the thiazolidinone ring, and the introduction of the tetrahydrothiophene moiety. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and sulfur-containing compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The development of efficient and cost-effective methods for large-scale production is crucial for its potential commercial applications.
Chemical Reactions Analysis
Types of Reactions
The compound (3Z)-1-butyl-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The presence of sulfur and nitrogen atoms makes the compound susceptible to oxidation reactions, leading to the formation of sulfoxides and sulfonates.
Reduction: Reduction reactions can target the carbonyl groups, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfonates, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound’s chemical properties may make it useful in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism by which (3Z)-1-butyl-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one exerts its effects depends on its specific interactions with molecular targets. The compound’s structure suggests that it may interact with various enzymes, receptors, or other biomolecules, potentially modulating their activity. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(3Z)-1-butyl-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one: shares similarities with other indole-based compounds, thiazolidinones, and tetrahydrothiophene derivatives.
Indole-based compounds: These compounds are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals.
Thiazolidinones: This class of compounds is often investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Tetrahydrothiophene derivatives:
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H20N2O4S3 |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
(5Z)-5-(1-butyl-2-oxoindol-3-ylidene)-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H20N2O4S3/c1-2-3-9-20-14-7-5-4-6-13(14)15(17(20)22)16-18(23)21(19(26)27-16)12-8-10-28(24,25)11-12/h4-7,12H,2-3,8-11H2,1H3/b16-15- |
InChI Key |
CIJKDQHPTCBKFP-NXVVXOECSA-N |
Isomeric SMILES |
CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)/C1=O |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C1=O |
Origin of Product |
United States |
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